Structural and Synthetic Profiling of Tert-butyl 2-[(butan-2-yl)amino]acetate: A Technical Guide for Peptidomimetic and PROTAC Development
Structural and Synthetic Profiling of Tert-butyl 2-[(butan-2-yl)amino]acetate: A Technical Guide for Peptidomimetic and PROTAC Development
Executive Summary
The compound tert-butyl 2-[(butan-2-yl)amino]acetate (CAS: 1183159-54-7)[1], also known as N-sec-butylglycine tert-butyl ester, is a highly specialized N-alkylated amino acid derivative. In modern drug discovery, non-natural amino acids and their protected esters serve as critical building blocks for the synthesis of peptoids (poly-N-substituted glycines), targeted protein degraders (PROTACs), and conformationally restricted pharmacophores[2][3].
This technical whitepaper provides an in-depth analysis of the molecule’s structural causality, physicochemical properties, and validated synthetic methodologies, designed specifically for application scientists and synthetic chemists.
Physicochemical Properties & Structural Causality
The molecular architecture of tert-butyl 2-[(butan-2-yl)amino]acetate is intentionally designed to balance reactivity during synthesis with stability in biological systems.
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The tert-Butyl Ester Core: The tert-butyl group acts as a bulky, highly lipophilic protecting group for the carboxylic acid. Causally, this group is chosen for its orthogonal protection profile ; it is highly stable to basic conditions (such as those used in Fmoc-based Solid Phase Peptide Synthesis) and nucleophilic attack, but can be cleanly and rapidly cleaved via acidolysis using Trifluoroacetic acid (TFA)[4].
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The sec-Butyl Amine Substituent: The incorporation of a sec-butyl group on the nitrogen atom introduces significant steric hindrance. In biological applications, this N-alkylation eliminates the amide hydrogen capable of enzymatic hydrogen bonding, thereby conferring profound resistance to proteolytic degradation[3]. Furthermore, the chiral center within the sec-butyl group can be leveraged to induce specific secondary structures (like polyproline type-I helices) in downstream peptoid oligomers.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | tert-butyl 2-(butan-2-ylamino)acetate |
| CAS Registry Number | 1183159-54-7[1] |
| Molecular Formula | C10H21NO2[1] |
| Molecular Weight | 187.28 g/mol [5] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 3 (Ester Oxygen, Carbonyl, Amine) |
| LogP (Predicted) | ~2.1 (Highly Lipophilic) |
Mechanistic Synthesis Pathways
The synthesis of N-alkylated glycine derivatives typically relies on the nucleophilic substitution ( SN2 ) of an α -haloacetate by a primary amine. For this specific molecule, the reaction between sec-butylamine and tert-butyl bromoacetate is the most efficient and scalable route[4][6].
Causality in Reagent Selection
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Electrophile (tert-butyl bromoacetate): The bromide acts as an excellent leaving group. The adjacent carbonyl carbon is highly electrophilic, facilitating rapid SN2 displacement[6].
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Base (DIPEA or K2CO3 ): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its role is strictly to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction. Because DIPEA is sterically hindered, it does not compete with sec-butylamine as a nucleophile, preventing the formation of unwanted quaternary ammonium salts[4].
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Solvent (THF or DMF): Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are chosen because they solvate the nucleophile without hydrogen-bonding to it, thereby maximizing the amine's nucleophilicity.
Workflow for the nucleophilic substitution synthesis of the target compound.
Applications in Drug Discovery
PROTAC Linker Engineering
Targeted protein degradation relies on bifunctional molecules (PROTACs) that connect an E3 ligase ligand to a target protein ligand via a chemical linker. Tert-butyl bromoacetate and N-alkylated amines are frequently utilized to synthesize the attachment points for these linkers, particularly when modifying thalidomide or pomalidomide derivatives[2]. The sec-butyl group can be introduced to modulate the linker's rigidity and lipophilicity, directly impacting the pharmacokinetic profile and cell permeability of the PROTAC.
Peptoid Solid-Phase Synthesis
Peptoids (N-substituted glycines) bypass the traditional limitations of peptide therapeutics by shifting the side chain from the α -carbon to the amide nitrogen. The sub-monomer method of Solid Phase Peptide Synthesis (SPPS) utilizes bromoacetic acid and primary amines (like sec-butylamine) iteratively[3].
Sub-monomer solid-phase synthesis workflow for N-sec-butylglycine peptoids.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes a mechanistic checkpoint to verify success before proceeding.
Protocol: Synthesis of tert-butyl 2-[(butan-2-yl)amino]acetate
Step 1: Reagent Preparation & System Purging
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Action: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sec-butylamine (1.2 equivalents, 12 mmol) and DIPEA (2.0 equivalents, 20 mmol) in 50 mL of anhydrous THF. Purge the system with Argon.
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Validation: The solution should remain clear and colorless. Argon purging prevents oxidative side reactions of the amine.
Step 2: Electrophilic Addition
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Action: Cool the flask to 0°C using an ice-water bath. Add tert-butyl bromoacetate (1.0 equivalent, 10 mmol) dropwise over 30 minutes[6].
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Causality: The reaction is exothermic. Dropwise addition at 0°C minimizes the local concentration of the electrophile, thereby suppressing the formation of di-alkylated byproducts.
Step 3: Thermal Activation
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Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60°C for 12–16 hours[4].
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Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent system. The consumption of the UV-active tert-butyl bromoacetate spot indicates reaction completion.
Step 4: Aqueous Workup and Extraction
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Action: Cool to room temperature. Add 50 mL of saturated aqueous NaHCO3 and stir for 10 minutes. Extract the mixture with Ethyl Acetate ( 3×30 mL)[4].
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Causality: The mildly basic NaHCO3 neutralizes any residual HBr and ensures the secondary amine product remains deprotonated (lipophilic). The unreacted sec-butylamine and DIPEA salts partition into the aqueous layer, while the target product moves to the organic layer.
Step 5: Purification
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Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
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Validation (NMR): 1H NMR ( CDCl3 ) should display a distinct singlet at ~1.45 ppm integrating for 9 protons (the tert-butyl group), confirming the ester remains intact and was not cleaved during the workup.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for tert-butyl 2-[(butan-2-yl)amino]acetate." PubChem. Available at: [Link]
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MDPI. "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate." Molbank. Available at: [Link]
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National Institutes of Health (PMC). "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry. Available at:[Link]
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Ovid / Wolters Kluwer. "End group modification: Efficient tool for improving activity of peptoids." Journal of Peptide Science. Available at:[Link]
Sources
- 1. CAS: 1183159-54-7 | CymitQuimica [cymitquimica.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | MDPI [mdpi.com]
- 5. Tert-butyl 2-[(butan-2-yl)amino]acetate | C10H21NO2 | CID 54042543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
